1,3-Di(4-bromophenyl)propane
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Overview
Description
1,3-Di(4-bromophenyl)propane is an organic compound with the molecular formula C15H14Br2. It consists of a propane backbone with two bromophenyl groups attached at the 1 and 3 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Di(4-bromophenyl)propane can be synthesized through the reduction of 4,4’-dibromochalcone . The process involves the use of triethylsilane and trifluoroacetic acid under nitrogen atmosphere at low temperatures. The reaction mixture is gradually warmed to room temperature over an extended period, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reduction techniques. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,3-Di(4-bromophenyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substitution reactions typically yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation and reduction reactions result in various oxidized or reduced forms of the compound .
Scientific Research Applications
1,3-Di(4-bromophenyl)propane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,3-Di(4-bromophenyl)propane involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various intermediates and products. These reactions are facilitated by the presence of electron-donating or electron-withdrawing substituents on the aromatic rings .
Comparison with Similar Compounds
1,3-Bis(4-bromophenyl)acetone: Similar in structure but contains a ketone group instead of a propane backbone.
1,3-Di(4-pyridyl)propane: Contains pyridyl groups instead of bromophenyl groups.
Uniqueness: 1,3-Di(4-bromophenyl)propane is unique due to its specific arrangement of bromophenyl groups on a propane backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and material science .
Properties
CAS No. |
121392-37-8 |
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Molecular Formula |
C15H14Br2 |
Molecular Weight |
354.08 g/mol |
IUPAC Name |
1-bromo-4-[3-(4-bromophenyl)propyl]benzene |
InChI |
InChI=1S/C15H14Br2/c16-14-8-4-12(5-9-14)2-1-3-13-6-10-15(17)11-7-13/h4-11H,1-3H2 |
InChI Key |
QJWLIGFFDIRFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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